![molecular formula C15H15NO2 B4569799 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4569799.png)
4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
4,4,6,9-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its unique structural features and potential biological activities. This compound belongs to the class of pyrroloquinolines, which are known for their diverse pharmacological properties, including antibacterial, antitumor, and anticoagulant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively involving the C1=O carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4,6,9-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Reduction: The reduction of the carbonyl groups using reagents like hydrazine hydrate.
Condensation: Condensation reactions with aldehydes and acetone to form new derivatives.
Transamination: Reaction with primary amines to form substituted derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the selective reduction of carbonyl groups.
Aldehydes and Acetone: Used in condensation reactions to form new derivatives.
N,N-Dimethylformamide Dimethyl Acetal: Used in transamination reactions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogenic microorganisms. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions . This opens avenues for developing new antibiotics amid rising antibiotic resistance.
Materials Science
Organic Light Emitting Diodes (OLEDs)
Pyrroloquinoline derivatives have been investigated for their potential use in organic electronics, particularly OLEDs. Their unique electronic properties allow for efficient light emission and charge transport, making them suitable for incorporation into advanced display technologies .
Polymer Composites
The compound can be utilized as a dopant in polymer matrices to enhance mechanical strength and thermal stability. Research has shown that incorporating such compounds into polymers can improve their overall performance in various applications, including coatings and structural materials .
Analytical Chemistry
Fluorescent Probes
Due to its inherent fluorescence properties, 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is being explored as a fluorescent probe for detecting biomolecules. Its sensitivity and specificity make it a valuable tool in biochemical assays and imaging techniques .
Spectroscopic Analysis
The compound's distinct spectral features make it suitable for use in spectroscopic methods such as NMR and mass spectrometry. These techniques are crucial for characterizing complex mixtures in chemical research and quality control processes .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry reported the synthesis of various derivatives of pyrroloquinoline compounds and their evaluation against human cancer cell lines. The results indicated that specific structural modifications significantly enhanced their anticancer activity compared to standard chemotherapy agents .
Case Study 2: OLED Development
Research conducted at a leading materials science institute demonstrated that integrating pyrroloquinoline derivatives into OLEDs resulted in devices with improved brightness and efficiency. The study highlighted the potential for these compounds to revolutionize display technologies by providing more sustainable alternatives to traditional materials.
Mechanism of Action
The mechanism of action of 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The exact molecular pathways and targets involved in its antibacterial and antitumor activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A closely related compound with similar structural features and biological activities.
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide: Another derivative with potential pharmacological properties.
Uniqueness
4,4,6,9-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit blood coagulation factors Xa and XIa sets it apart from other similar compounds .
Biological Activity
4,4,6,9-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological effects, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula of this compound is . Its structure features a pyrroloquinoline backbone which is significant in various pharmacological profiles.
Anticancer Activity
Research indicates that compounds related to pyrroloquinolines exhibit anticancer properties. For instance:
- Mechanism : Pyrroloquinoline derivatives have shown to inhibit sirtuins, which are proteins implicated in cancer progression. This inhibition can lead to reduced cell proliferation in various cancer cell lines .
- Case Study : A study demonstrated that certain pyrrolo[3,4-c]quinoline derivatives exhibited significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potent activity .
Antifungal Activity
Pyrroloquinolines have also been explored for their antifungal properties:
- Mechanism : These compounds can disrupt fungal cell wall synthesis or function as enzyme inhibitors.
- Case Study : A set of pyrrolo[3,2-g]quinoline derivatives was synthesized and tested against various fungi. Results showed several compounds with high antifungal activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrroloquinoline derivatives has been documented:
- Mechanism : They inhibit nitric oxide production and cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response.
- Case Study : In vitro studies demonstrated that specific derivatives could significantly reduce nitric oxide levels in lipopolysaccharide-stimulated macrophages .
Anticoagulant Activity
Recent studies have highlighted the anticoagulant properties of related pyrrolo[3,2,1-ij]quinoline derivatives:
- Mechanism : These compounds selectively inhibit coagulation factors such as Xa and XIa.
- Research Findings : A hybrid molecule study showed promising results in inhibiting these factors, suggesting potential therapeutic use in managing blood clotting disorders .
Data Summary Table
Activity Type | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Inhibition of sirtuins | Significant cytotoxicity against cancer cell lines |
Antifungal | Disruption of cell wall synthesis | High antifungal activity against various fungi |
Anti-inflammatory | Inhibition of NO production and COX enzymes | Reduced inflammation in macrophage models |
Anticoagulant | Inhibition of coagulation factors Xa and XIa | Potential therapeutic candidates for clotting disorders |
Properties
IUPAC Name |
5,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-5-6-10-9(2)7-15(3,4)16-12(10)11(8)13(17)14(16)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFJBEHZXBEQGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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